![molecular formula C21H18N4O2S B2440191 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941895-65-4](/img/no-structure.png)

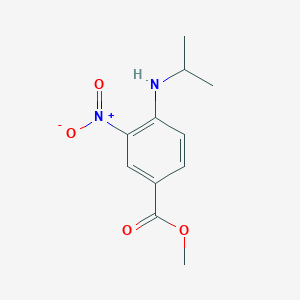

1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact molecular structure of “1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea” is not provided in the sources, compounds with similar structures, such as quinazolinones and quinazolines, have been extensively studied .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the sources .Applications De Recherche Scientifique

Potent and Selective Inhibitors of PDGF Receptor Autophosphorylation

Quinoline and quinazoline derivatives, including urea, thiourea, urethane, and acylthiourea groups, have been studied for their inhibitory activity against the platelet-derived growth factor (PDGF) receptor autophosphorylation. These compounds show potential as therapeutic agents for the treatment of restenosis due to their receptor selectivity and potent oral efficacy in in vivo assays (Furuta et al., 2006).

Antimicrobial Applications

A series of substituted quinazolines were synthesized and evaluated for antimicrobial activity against various microorganisms. These compounds demonstrated broad-spectrum activity, indicating their potential as antimicrobial agents. A quantitative structure-activity relationship (QSAR) study provided insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).

Synthesis and Evaluation of Novel Urea/Thiourea-Based Quinazolines

Research has explored the efficient palladium-catalyzed Suzuki C–C coupling of novel urea and thiourea-based quinazoline derivatives. These compounds are characterized by their ease of synthesis and potential for various chemical and pharmacological applications (Patel et al., 2015).

Catalyst-Free Synthesis Using Urea/Thiourea as Ammonia Surrogate

A catalyst-free synthesis approach has been developed using urea/thiourea as an effective ammonia surrogate for constructing quinazolin-4(3H)-one rings. This method allows for the simple synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, demonstrating the versatility of urea/thiourea in facilitating chemical reactions (Naidu et al., 2014).

Anti-Tubercular Agents

Quinazolin-4-ones linked with 1,3-thiazole hybrids have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesis, characterization, and docking studies of these compounds highlight their potential as potent anti-tubercular agents, with certain derivatives showing favorable activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 4-methylphenyl isocyanate in the presence of a suitable solvent and base to yield the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "4-methylphenyl isocyanate", "Suitable solvent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add 4-methylphenyl isocyanate to the reaction mixture while stirring continuously.", "Step 4: Stir the reaction mixture for a few hours at room temperature.", "Step 5: Filter the reaction mixture to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the desired product." ] } | |

Numéro CAS |

941895-65-4 |

Formule moléculaire |

C21H18N4O2S |

Poids moléculaire |

390.46 |

Nom IUPAC |

1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |

Clé InChI |

YDCVDZNTSXUIFD-LYBHJNIJSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)

![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)